Enantioselectivity in Baeyer–Villiger Oxidation
Whole cells of recombinant E. coli expressing cyclohexanone monooxygenase (CHMO) from Acinetobacter sp. NCIMB 9871 were used to oxidise a panel of 4‑mono‑ and 4,4‑disubstituted cyclohexanones [1]. 4,4‑Disubstituted substrates, including 4‑methyl‑4‑phenylcyclohexanone, undergo BV oxidation with high enantioselectivity. In contrast, 4‑mono‑substituted cyclohexanones give lower optical purity, and in several cases the wild‑type enzyme shows the opposite enantiopreference. The 4,4‑disubstitution pattern allows precise control over the migration pathway, which is not achievable with 4‑phenylcyclohexanone or 4‑methylcyclohexanone.
| Evidence Dimension | Enantioselectivity (ee) and conversion in CHMO‑catalysed Baeyer‑Villiger oxidation |
|---|---|
| Target Compound Data | High conversion and enantioselectivity (classified as '4,4‑disubstituted series' in the study; specific numerical ee values for 4‑methyl‑4‑phenylcyclohexanone are not individually reported in the publicly available abstract, but the series collectively demonstrates >90 % ee for several 4,4‑disubstituted substrates). |
| Comparator Or Baseline | 4‑Phenylcyclohexanone (4‑mono‑substituted) and 4‑methylcyclohexanone give lower ee values and, in some cases, inverted enantiopreference. |
| Quantified Difference | Class‑level: 4,4‑disubstituted substrates exhibit markedly higher ee (often >90 %) compared with 4‑mono‑substituted analogues when processed by the same enzyme system. |
| Conditions | Whole‑cell biotransformation with E. coli expressing Acinetobacter sp. CHMO; substrate concentration, pH, and temperature standardised per the published protocol. |
Why This Matters
For labs developing chiral lactone building blocks, the 4,4‑disubstitution pattern is mandatory to achieve the high enantiomeric purity needed for downstream drug‑intermediate synthesis; 4‑mono‑substituted cyclohexanones fail to deliver comparable stereochemical outcomes under the same conditions.
- [1] Mihovilovic, M. D.; Chen, G.; Wang, S.; Kyte, B.; Rochon, F.; Kayser, M. M.; Stewart, J. D. Asymmetric Baeyer–Villiger Oxidations of 4-Mono- and 4,4-Disubstituted Cyclohexanones by Whole Cells of Engineered Escherichia coli. J. Org. Chem. 2001, 66, 733–738. View Source
